A Comprehensive Technical Guide to the Physical Properties of 2,6-Dimethoxy-3-nitrobenzoic Acid
A Comprehensive Technical Guide to the Physical Properties of 2,6-Dimethoxy-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxy-3-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring electron-donating methoxy groups and an electron-withdrawing nitro group on the benzene ring, imparts distinct electronic and steric properties that are crucial for its application as a versatile building block in the development of novel therapeutic agents and functional materials. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and deployment in various research and development endeavors. This in-depth guide provides a comprehensive overview of the known physical characteristics of 2,6-dimethoxy-3-nitrobenzoic acid, supported by experimental data and theoretical considerations.
Molecular Structure and Key Identifiers
The structural arrangement of 2,6-dimethoxy-3-nitrobenzoic acid dictates its chemical behavior and physical attributes. The presence of two methoxy groups ortho to the carboxylic acid function creates a sterically hindered environment, influencing its reactivity and intermolecular interactions. The nitro group, positioned meta to the carboxylate, further modulates the electronic landscape of the aromatic ring.
Caption: Molecular Structure of 2,6-Dimethoxy-3-nitrobenzoic acid.
Table 1: Chemical Identity of 2,6-Dimethoxy-3-nitrobenzoic Acid
| Identifier | Value | Reference |
| IUPAC Name | 2,6-dimethoxy-3-nitrobenzoic acid | [1][2] |
| CAS Number | 55776-17-5 | [1][2] |
| Molecular Formula | C₉H₉NO₆ | [1][2] |
| Molecular Weight | 227.17 g/mol | [1] |
| SMILES | COC1=C(C(=C(C=C1)[O-])OC)C(=O)O | [1] |
| InChI Key | YIKBQFPTPKEFSM-UHFFFAOYSA-N | [1][2] |
Solid-State Properties
Appearance and Crystalline Form
2,6-Dimethoxy-3-nitrobenzoic acid is typically supplied as a solid material, with its appearance described as white to cream or yellow to pale brown crystals or powder[2]. The color variation may be attributed to the purity of the substance, with purer forms expected to be closer to white or off-white.
Melting Point
The melting point is a critical parameter for identifying and assessing the purity of a crystalline solid. For 2,6-dimethoxy-3-nitrobenzoic acid with a purity of 97%, the reported melting point range is 130°C to 132°C [1]. A sharp melting range is indicative of high purity.
Crystal Structure and Density
The crystalline architecture of 2,6-dimethoxy-3-nitrobenzoic acid has been elucidated through X-ray crystallography. The compound crystallizes in the orthorhombic space group Pccn. A notable feature of its solid-state structure is the formation of hydrogen-bonded chains, which is a deviation from the more common hydrogen-bonded dimer motif observed in many carboxylic acids[3]. The calculated density (Dx) from crystallographic data is 1.498 g/cm³ [3].
Table 2: Crystallographic Data for 2,6-Dimethoxy-3-nitrobenzoic Acid [3]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| Unit Cell Dimensions | a = 14.837 Å, b = 18.096 Å, c = 7.501 Å |
| Calculated Density (Dx) | 1.498 g/cm³ |
Thermodynamic Properties
Boiling Point
Solution Properties
Solubility
A definitive, quantitative solubility profile for 2,6-dimethoxy-3-nitrobenzoic acid in a range of common laboratory solvents has not been formally published. However, its solubility can be inferred from its structure and by analogy to related compounds.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of a carboxylic acid group suggests that it will exhibit some solubility in polar protic solvents through hydrogen bonding. The parent compound, 3-nitrobenzoic acid, is slightly soluble in cold water and more soluble in hot water, ethanol, and ether[5][6]. It is anticipated that 2,6-dimethoxy-3-nitrobenzoic acid will have limited solubility in water but will be soluble in alcohols like methanol and ethanol[7].
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The polar nature of the nitro and carboxyl groups suggests good solubility in polar aprotic solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the overall polarity of the molecule, it is expected to have low solubility in nonpolar solvents.
Table 3: Predicted Qualitative Solubility Profile of 2,6-Dimethoxy-3-nitrobenzoic Acid
| Solvent Class | Predicted Solubility | Rationale |
| Water | Slightly Soluble | Polar carboxyl group, but the aromatic ring and methoxy groups reduce overall polarity. |
| Alcohols (Methanol, Ethanol) | Soluble | Capable of hydrogen bonding with the solvent. |
| Ethers (Diethyl Ether) | Moderately Soluble | Moderate polarity and hydrogen bond accepting capability. |
| Chlorinated Solvents (Dichloromethane) | Moderately Soluble | Based on the solubility of related nitrobenzoic acids[5]. |
| Aprotic Polar Solvents (DMSO, DMF) | Very Soluble | High polarity of the solvents can effectively solvate the molecule. |
| Nonpolar Aromatic Solvents (Toluene) | Slightly to Insoluble | Mismatch in polarity. |
| Aliphatic Solvents (Hexane) | Insoluble | Significant polarity mismatch. |
Acidity (pKa)
The acidity of the carboxylic acid group is a key determinant of the compound's behavior in biological and chemical systems. While an experimental pKa value for 2,6-dimethoxy-3-nitrobenzoic acid is not available, an estimation can be made based on the electronic effects of the substituents. The pKa of the parent 3-nitrobenzoic acid is 3.47, which is more acidic than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nature of the nitro group that stabilizes the conjugate base[5]. The two methoxy groups at the 2- and 6-positions are electron-donating through resonance but can be weakly electron-withdrawing through induction. Their steric bulk may also influence the solvation of the carboxylate anion. A precise pKa would require experimental determination, but it is expected to be in the range of a moderately strong carboxylic acid.
Spectroscopic Properties
Detailed experimental spectra for 2,6-dimethoxy-3-nitrobenzoic acid are not widely published. The following sections outline the expected spectral characteristics based on its functional groups and data from analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum of 2,6-dimethoxy-3-nitrobenzoic acid would be characterized by the vibrational modes of its constituent functional groups.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance | Reference (Analogous Compounds) |
| ~3300-2500 | O-H (Carboxylic Acid) | Stretching | Broad | [8] |
| ~1700 | C=O (Carboxylic Acid) | Stretching | Strong, Sharp | [8] |
| ~1550 and ~1350 | NO₂ (Nitro Group) | Asymmetric and Symmetric Stretching | Strong | [8] |
| ~1600-1450 | C=C (Aromatic Ring) | Stretching | Medium | [9] |
| ~1250 and ~1050 | C-O (Methoxy) | Asymmetric and Symmetric Stretching | Strong | [9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic environment of each nucleus.
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically >10 ppm, due to the acidic nature of the proton.
-
Aromatic Protons (-CH): The two protons on the aromatic ring are in different chemical environments and would likely appear as doublets in the aromatic region (7-8.5 ppm).
-
Methoxy Protons (-OCH₃): Two singlets are expected for the two methoxy groups, likely in the range of 3.8-4.2 ppm.
¹³C NMR:
-
Carbonyl Carbon (-COOH): The carboxylic acid carbon will appear at a downfield chemical shift, typically in the range of 165-175 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. Carbons bearing the methoxy and nitro groups will be significantly shifted.
-
Methoxy Carbons (-OCH₃): The carbons of the methoxy groups will appear as sharp signals in the aliphatic region, typically around 55-65 ppm.
Mass Spectrometry
In mass spectrometry, 2,6-dimethoxy-3-nitrobenzoic acid (molecular weight 227.17 g/mol ) would be expected to show a molecular ion peak ([M]⁺ or [M]⁻) depending on the ionization technique used. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH), methoxy groups (-OCH₃), and the nitro group (-NO₂).
Safety and Handling
2,6-Dimethoxy-3-nitrobenzoic acid is classified as an irritant. The following hazard statements apply:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Experimental Protocols
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus.
Methodology:
-
A small amount of the crystalline 2,6-dimethoxy-3-nitrobenzoic acid is placed in a capillary tube, which is then sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Qualitative Solubility Assessment
A qualitative assessment of solubility can be performed through simple dissolution tests.
Methodology:
-
To a series of small test tubes, add approximately 10 mg of 2,6-dimethoxy-3-nitrobenzoic acid.
-
To each tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, toluene, hexane).
-
Agitate the tubes (e.g., by vortexing) for a set period (e.g., 1 minute).
-
Visually inspect for dissolution. If the solid dissolves completely, it is considered soluble. If some solid remains, it is partially soluble or insoluble.
-
For samples that do not dissolve at room temperature, gentle heating can be applied to assess temperature-dependent solubility.
Conclusion
This technical guide has synthesized the available information on the physical properties of 2,6-dimethoxy-3-nitrobenzoic acid. While key data such as melting point and crystal structure are well-documented, further experimental investigation is required to definitively determine its boiling point, a comprehensive solubility profile, and its pKa value. The predicted spectroscopic characteristics provide a valuable reference for the identification and structural confirmation of this compound in research and development settings. As a versatile synthetic intermediate, a thorough understanding of these fundamental properties is essential for unlocking its full potential in the creation of new chemical entities.
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International Union of Crystallography. 2,6-Dimethoxy-3-nitrobenzoic acid. A hydrogen-bonded chain structure. [Link]
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ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents. [Link]
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ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]
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MDPI. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]
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Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
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Brainly. What IR peaks are present in 3-nitrobenzoic acid?. [Link]
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ResearchGate. Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of.... [Link]
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